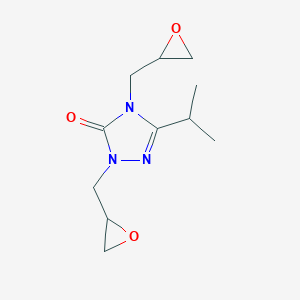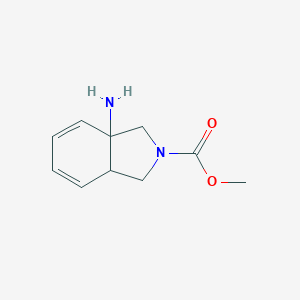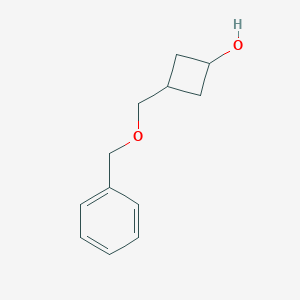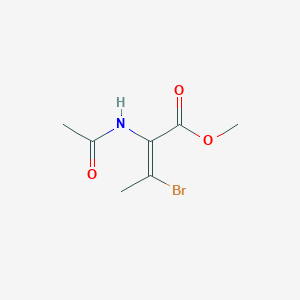
(5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile, also known as octahydroindolizine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of organic compounds known as indolizines and is a cyclic amine derivative.
作用機序
The mechanism of action of (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine is not fully understood. However, it is believed to act through several different pathways, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors.
Biochemical and Physiological Effects:
Studies have shown that (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine exhibits a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It also exhibits anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-viral properties by inhibiting the replication of certain viruses.
実験室実験の利点と制限
One of the main advantages of using (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine in lab experiments is its versatility. It can be easily synthesized using a variety of methods and can be modified to produce derivatives with different properties. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various biological processes.
However, there are also some limitations to using (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine in lab experiments. One of the main limitations is its toxicity. It has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine. One possible direction is the development of new derivatives with improved properties. This could involve modifying the structure of the compound to enhance its biological activity or reduce its toxicity.
Another potential direction is the investigation of its mechanism of action. A better understanding of how (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine interacts with cellular targets could lead to the development of more effective drugs.
Finally, there is also potential for the use of (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine in other fields, such as materials science. Its unique structure and properties could make it a useful tool for the development of new materials with novel properties.
Conclusion:
In conclusion, (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine is a versatile compound with a wide range of potential applications in scientific research. Its unique structure and properties make it a useful tool for studying various biological processes, and its potential as a drug candidate has been extensively investigated. While there are some limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
合成法
The synthesis of (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine can be achieved through several methods. One of the most common methods involves the reaction of an aldehyde with an amine in the presence of a reducing agent. The reaction proceeds through a process known as reductive amination, where the aldehyde is reduced to an alcohol and the amine is converted to an amine salt. The resulting product is then treated with an acid to yield the final product, (5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrileolizine.
科学的研究の応用
Octahydroindolizine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
特性
CAS番号 |
194141-77-0 |
|---|---|
製品名 |
(5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
(5S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carbonitrile |
InChI |
InChI=1S/C9H14N2/c10-7-9-4-1-3-8-5-2-6-11(8)9/h8-9H,1-6H2/t8-,9-/m0/s1 |
InChIキー |
PTUDGSXGCPOVJY-IUCAKERBSA-N |
異性体SMILES |
C1C[C@H]2CCCN2[C@@H](C1)C#N |
SMILES |
C1CC2CCCN2C(C1)C#N |
正規SMILES |
C1CC2CCCN2C(C1)C#N |
同義語 |
5-Indolizinecarbonitrile,octahydro-,cis-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67826.png)
![2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid](/img/structure/B67834.png)
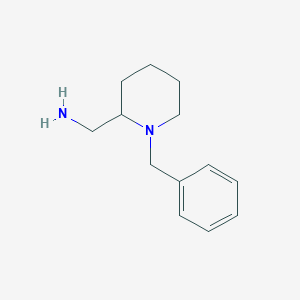
![Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate](/img/structure/B67844.png)
